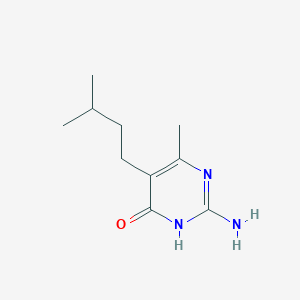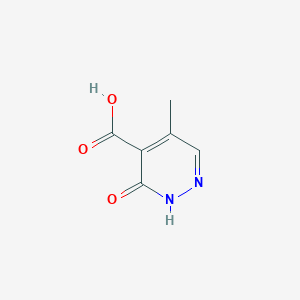
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Descripción general
Descripción
“2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” is also known as “2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine” and “4(1H)-Pyrimidinone, 2-amino-6-methyl-5-(3-methylbutyl)-”. It has the molecular formula C10H17N3O .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” often involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Molecular Structure Analysis
The InChI key for “2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” is JYAWAWILSOXYDB-UHFFFAOYSA-N . The compound’s mass spectral data can be found in a separate interface .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Aplicaciones Científicas De Investigación
Chemical Synthesis
- The synthesis of pyrimidin-4-ols, including derivatives similar to 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, has been explored for their applications in chemical research. These compounds are involved in various synthetic routes and reactions, demonstrating their versatility in organic chemistry (Harnden & Hurst, 1990).
Biological Applications
- Research has shown that derivatives of pyrimidin-4-ols can function as fluorescent sensors for the detection of ions, such as aluminum, and have potential uses in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018). This highlights their importance in biochemical and medical research.
Medicinal Chemistry
- Pyrimidin-4-ols and their analogs have been investigated for their inhibitory activity on key enzymes like xanthine oxidase and dihydrofolic reductase, indicating their potential as therapeutic agents (Seela et al., 1984). This aspect underscores their significance in the development of new drugs and treatments.
Crystallography and Material Science
- Studies in crystallography have examined the molecular and electronic structures of pyrimidin-4-ols, which can contribute to material science and the development of new compounds with specific properties (Orozco et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-6(2)4-5-8-7(3)12-10(11)13-9(8)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWAWILSOXYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308997 | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
CAS RN |
4038-49-7 | |
| Record name | NSC210582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)






![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)
